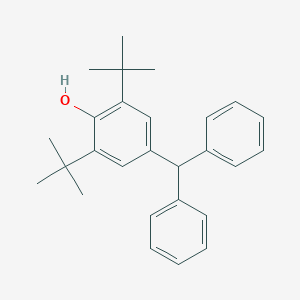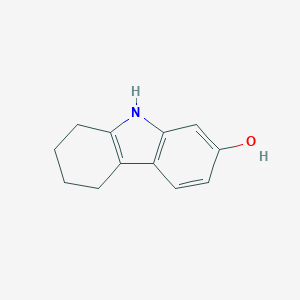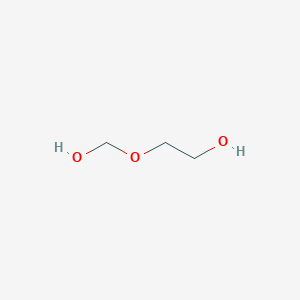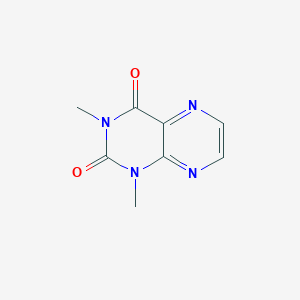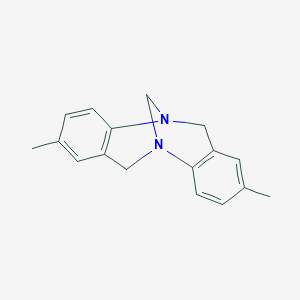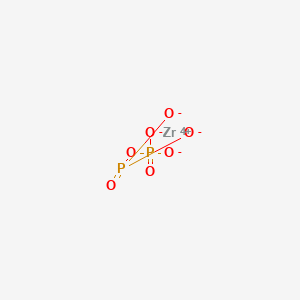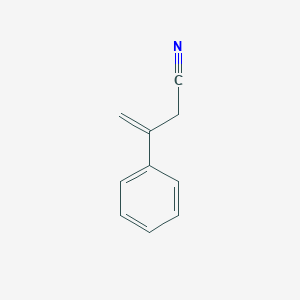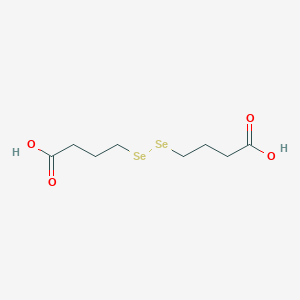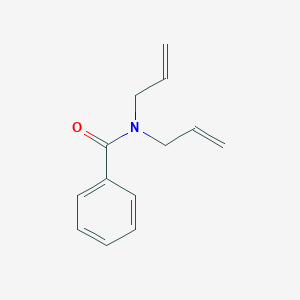
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione, also known as MMBC, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MMBC belongs to the family of indole-based synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant.
作用机制
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors are responsible for regulating various physiological processes, including pain sensation, appetite, mood, and memory. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
生化和生理效应
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been shown to have a range of biochemical and physiological effects on the human body. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
实验室实验的优点和局限性
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several limitations, including its potential for abuse and the lack of long-term safety data.
未来方向
There are several potential future directions for research on 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione analogs with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of interest is the investigation of the long-term safety and potential for abuse of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids. Finally, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione may have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders, and further research in these areas may be warranted.
In conclusion, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been extensively studied in scientific research and has been found to have analgesic, anti-inflammatory, anxiolytic, and sedative properties. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments, but also has limitations and potential risks. Further research is needed to fully understand the effects and potential applications of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids.
合成方法
The synthesis of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-methyl-3-oxopentanenitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced with sodium borohydride to yield the final product.
科学研究应用
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
属性
CAS 编号 |
15116-12-8 |
|---|---|
产品名称 |
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione |
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O3/c1-4-8(2)5-9-6-10(13)7-11(15-3)12(9)14/h6-8H,4-5H2,1-3H3 |
InChI 键 |
KYHMEFMCHSPWKN-UHFFFAOYSA-N |
SMILES |
CCC(C)CC1=CC(=O)C=C(C1=O)OC |
规范 SMILES |
CCC(C)CC1=CC(=O)C=C(C1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




